molecular formula C18H15BrN4O B11997531 3-(4-bromophenyl)-N'-[(E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide

3-(4-bromophenyl)-N'-[(E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11997531
M. Wt: 383.2 g/mol
InChI Key: GRPPLBCAAOCEDY-UDWIEESQSA-N
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Description

3-(4-bromophenyl)-N’-[(E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromophenyl group, a phenylethylidene moiety, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-N’-[(E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Formation of the Phenylethylidene Moiety: The phenylethylidene moiety can be introduced by the condensation of the pyrazole derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-N’-[(E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(4-bromophenyl)-N’-[(E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-N’-[(E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one: A compound with a similar bromophenyl group but different substituents.

    4-bromophenyl 4-bromobenzoate: A compound with two bromophenyl groups.

    (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one: A compound with both bromophenyl and chlorophenyl groups.

Uniqueness

3-(4-bromophenyl)-N’-[(E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C18H15BrN4O

Molecular Weight

383.2 g/mol

IUPAC Name

3-(4-bromophenyl)-N-[(E)-1-phenylethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H15BrN4O/c1-12(13-5-3-2-4-6-13)20-23-18(24)17-11-16(21-22-17)14-7-9-15(19)10-8-14/h2-11H,1H3,(H,21,22)(H,23,24)/b20-12+

InChI Key

GRPPLBCAAOCEDY-UDWIEESQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br)/C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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